2-(Cyanomethyl)-5-fluorobenzimidazole

Description

Properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFLAMGQWYAIFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-(Cyanomethyl)-5-fluorobenzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural and physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and engage in π-π stacking, allow it to bind effectively with a wide array of biological macromolecules.[1] This versatility has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including proton pump inhibitors (Lansoprazole), anthelmintics (Albendazole), antivirals (Enviroxine), and anticancer agents (Pracinostat).[2][3]

This guide focuses on a particularly valuable derivative: 2-(Cyanomethyl)-5-fluorobenzimidazole . The strategic incorporation of a fluorine atom and a cyanomethyl group onto the benzimidazole framework creates a building block of significant interest. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The cyanomethyl group serves as a versatile synthetic handle, providing a reactive site for elaboration into a variety of other functional groups, thus enabling the creation of diverse chemical libraries for drug discovery campaigns. This document provides a detailed exploration of the synthesis, structural confirmation, and strategic importance of this key intermediate.

Part 1: Synthesis of this compound

The most direct and widely adopted method for constructing the benzimidazole ring system is the Phillips condensation reaction . This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating, to facilitate cyclization and dehydration.[4][5][6][7]

The Causality Behind the Phillips Condensation Approach

The selection of the Phillips condensation for synthesizing this compound is based on several key advantages:

-

Convergent Synthesis: It efficiently brings together the two key fragments of the target molecule—the fluorinated diamine and the cyanomethyl-containing acid—in a single cyclization step.

-

Atom Economy: The primary byproduct of the reaction is water, making it an efficient transformation.

-

Substrate Availability: The starting materials, 4-fluoro-1,2-phenylenediamine and a cyanoacetic acid derivative, are commercially available or readily synthesized.

-

Robustness: The reaction is generally high-yielding and tolerant of various functional groups, although conditions may need optimization.[4][8]

The reaction proceeds via initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl. The subsequent dehydration of the resulting cyclic intermediate, driven by heat and acid catalysis, yields the aromatic benzimidazole ring.

Experimental Protocol: A Step-by-Step Methodology

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reactants:

-

4-Fluoro-1,2-phenylenediamine

-

Ethyl Cyanoacetate (or Cyanoacetic Acid)

-

Polyphosphoric Acid (PPA) or 4N Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-1,2-phenylenediamine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Acid Catalysis: Slowly add polyphosphoric acid (PPA) as the solvent and catalyst. Alternatively, the reactants can be suspended in a suitable solvent and a mineral acid like 4N HCl can be added.[4] PPA is often preferred as it acts as both a catalyst and a dehydrating agent.

-

Heating: Heat the reaction mixture to 120-130°C with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 4-6 hours).

-

Work-up: After cooling to room temperature, carefully pour the viscous reaction mixture into a beaker of ice-cold water with vigorous stirring. The acidic mixture will be neutralized.

-

Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture until the pH is neutral (pH ~7-8). The crude product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Structural elucidation and purity assessment are critical to validate the outcome of the synthesis. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete and unambiguous picture of the molecular structure.

Spectroscopic Analysis: A Multi-faceted Approach

The following techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene protons of the cyanomethyl group are expected to appear as a sharp singlet.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The fluorine atom will cause splitting of the signals for adjacent carbon atoms (C-F coupling), which is highly diagnostic.

-

¹⁹F NMR: Directly observes the fluorine atom, providing a single, characteristic signal whose chemical shift confirms the electronic environment of the fluorine.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, key diagnostic peaks include the sharp, intense absorption of the nitrile (C≡N) group and the characteristic stretching vibration of the N-H bond in the imidazole ring.

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The fragmentation pattern can also offer additional structural clues.[9][10][11]

Summary of Expected Analytical Data

The table below summarizes the expected quantitative data from the characterization of this compound (C₉H₆FN₃, Molecular Weight: 175.16 g/mol ).

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.6 ppm (m, 3H)~4.0 ppm (s, 2H)~12.5 ppm (br s, 1H) | Aromatic protons (H-4, H-6, H-7)Methylene protons (-CH₂CN)Imidazole N-H proton |

| ¹³C NMR | Chemical Shift (δ) | ~159 ppm (d, ¹JCF ≈ 240 Hz)~110-145 ppm (m)~117 ppm (s)~15 ppm (s) | C-5 (directly bonded to F)Other aromatic/imidazole carbonsNitrile carbon (-C≡N)Methylene carbon (-CH₂CN) |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -115 to -125 ppm | Single signal for the aromatic fluorine atom |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (broad)~2250 cm⁻¹ (sharp, strong)~1620, 1500 cm⁻¹~1150 cm⁻¹ | N-H stretchC≡N stretch (nitrile)C=C / C=N aromatic stretchC-F stretch |

| Mass Spectrometry | m/z | 176.0624 | [M+H]⁺ (Calculated for C₉H₇FN₃⁺) |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Coupling constants (J) are highly diagnostic.

Visualization of the Characterization Workflow

This diagram illustrates the logical flow of the analytical validation process.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. impactfactor.org [impactfactor.org]

- 4. adichemistry.com [adichemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates [organic-chemistry.org]

- 9. Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyanomethyl)-5-fluorobenzimidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Cyanomethyl)-5-fluorobenzimidazole (CAS No. 115201-20-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific experimental data in public literature, this document emphasizes the robust methodologies and established protocols for determining these critical parameters. By synthesizing theoretical knowledge with practical, field-proven experimental designs, this guide serves as an essential resource for researchers and scientists engaged in the characterization of novel benzimidazole derivatives. We delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

Introduction to this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic system with a unique electronic configuration, enabling it to interact with a wide array of biological targets. The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound, with the chemical formula C₉H₆FN₃, is a derivative that incorporates two key functional groups: a cyanomethyl group at the 2-position and a fluorine atom at the 5-position. The cyanomethyl moiety can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, while the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the fundamental physicochemical properties of this molecule is, therefore, a prerequisite for its rational development as a potential therapeutic agent.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound are not extensively reported, the following table summarizes its computed properties and provides a framework for the experimental values that need to be determined. For context, data for the parent benzimidazole and a related isomer are included where available.

| Property | This compound | Benzimidazole (for comparison) | Data Type |

| IUPAC Name | 2-(5-fluoro-1H-benzimidazol-2-yl)acetonitrile | 1H-Benzimidazole | Computed |

| CAS Number | 115201-20-2 | 51-17-2 | N/A |

| Molecular Formula | C₉H₆FN₃[3] | C₇H₆N₂ | Computed |

| Molecular Weight | 175.16 g/mol [3] | 118.14 g/mol [4] | Computed |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CC#N[3] | C1=CC=C2C(=C1)N=CN2 | Computed |

| Melting Point | Data not available | 170-172 °C[4] | Experimental |

| Boiling Point | Data not available | >360 °C[4] | Experimental |

| Aqueous Solubility | Data not available | 2.01 x 10³ mg/L at 30 °C | Experimental |

| pKa | Data not available | 5.53 (basic), 12.8 (acidic)[4] | Experimental |

Experimental Protocols for Physicochemical Characterization

The generation of accurate and reliable physicochemical data hinges on the application of well-validated experimental protocols. The following sections detail the standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a widely adopted, straightforward, and reliable technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Sources

An In-depth Technical Guide to 2-(Cyanomethyl)-5-fluorobenzimidazole (CAS Number: 115201-20-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyanomethyl)-5-fluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of benzimidazole derivatives to offer valuable insights for researchers. The guide covers the compound's chemical identity, a proposed synthesis protocol, its potential biological activities with a focus on anticancer mechanisms, and relevant analytical and safety information. The inclusion of a fluorine atom and a cyanomethyl group on the benzimidazole scaffold suggests its potential as a versatile building block for the development of novel therapeutic agents.

Introduction to this compound

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] The fusion of a benzene ring and an imidazole ring creates a bicyclic system that can interact with a wide range of biological targets. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3]

This compound (CAS: 115201-20-2) is a derivative that combines the benzimidazole core with a fluorine atom at the 5-position and a cyanomethyl group at the 2-position. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer, antiviral, and antimicrobial agents.[4][5][6]

Chemical Structure and Properties

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| CAS Number | 115201-20-2 |

| Molecular Formula | C₉H₆FN₃ |

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 2-(5-Fluoro-1H-benzimidazol-2-yl)acetonitrile |

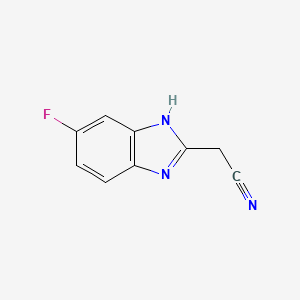

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CC#N |

Figure 1: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and reliable method for the synthesis of 2-substituted benzimidazoles can be adapted. The most common approach is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] In this case, 4-fluoro-o-phenylenediamine would be reacted with a cyanoacetic acid derivative.

Proposed Synthesis Workflow

The synthesis can be envisioned as a one-pot reaction involving the condensation and subsequent cyclization of the starting materials.

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for benzimidazole synthesis and should be optimized for this specific substrate.

Materials:

-

4-Fluoro-o-phenylenediamine

-

Ethyl cyanoacetate

-

Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

-

Saturated sodium bicarbonate solution

-

Ethanol

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-o-phenylenediamine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

-

Reaction:

-

Method A (with PPA): Add polyphosphoric acid as a catalyst and solvent. Heat the mixture to 150-180 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Method B (Neat): Heat the mixture of starting materials without a solvent to a similar temperature range for a prolonged period (4-8 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice-water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

If necessary, further purification can be achieved by column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Biological Activity and Mechanism of Action

The benzimidazole scaffold is a cornerstone in the development of drugs with a wide array of biological activities.[1][8] The presence of the fluorine atom and the cyanomethyl group in the target molecule suggests a high potential for biological activity.

Anticancer Potential

MBIC has been identified as a microtubule targeting agent (MTA) .[9] MTAs are a critical class of anticancer drugs that disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).

Proposed Mechanism of Action:

-

Microtubule Disruption: It is hypothesized that this compound, similar to MBIC, binds to tubulin, the protein subunit of microtubules. This binding interferes with the normal process of microtubule polymerization and depolymerization.

-

Mitotic Arrest: The disruption of microtubule dynamics leads to a failure in the formation of a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. This results in the arrest of the cell cycle at the G2/M phase.[10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death.[11]

Figure 3: Proposed anticancer mechanism of action for this compound.

Quantitative Data from a Structurally Similar Compound (MBIC):

The following table presents the IC₅₀ values for MBIC against different breast cancer cell lines, demonstrating the potent anticancer activity of a fluorinated benzimidazole derivative.[9]

| Cell Line | Description | IC₅₀ (µM) |

| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 |

| MDA-MB-231 | Aggressive breast cancer | 20.4 ± 0.2 |

| L-cells | Normal fibroblast | 59.6 ± 2.5 |

These values highlight the potential for selective toxicity towards cancer cells over normal cells, a desirable characteristic for any chemotherapeutic agent.

Antiviral and Antimicrobial Potential

Fluorinated benzimidazoles have also shown promise as antiviral and antimicrobial agents.[5] The incorporation of fluorine can enhance the binding to viral enzymes or structural proteins. For instance, some bis-(fluorobenzimidazole) derivatives have demonstrated highly potent activity against various genotypes of the Hepatitis C virus (HCV) with EC₅₀ values in the nanomolar range.[12]

While specific antiviral data for this compound is not available, its structural motifs suggest that it could be a valuable starting point for the design of novel antiviral compounds. The cyanomethyl group can also contribute to biological activity, as seen in other classes of antiviral and antimicrobial compounds.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system, with coupling patterns influenced by the fluorine atom. A characteristic singlet for the methylene protons of the cyanomethyl group would also be present.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbons of the benzimidazole core and the nitrile carbon. The carbon signals in the fluorinated benzene ring will show coupling to the fluorine atom (C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), would be suitable.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the non-fluorinated analog, 2-(Cyanomethyl)benzimidazole, and general knowledge of handling chemical reagents, the following precautions should be taken.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in drug discovery. While direct experimental data for this specific molecule is sparse, the known biological activities of the benzimidazole scaffold, the advantageous properties imparted by fluorine substitution, and the mechanistic insights from closely related analogs strongly suggest its value in the development of novel anticancer and antiviral agents. The proposed synthesis protocol provides a viable route for its preparation, and standard analytical techniques can be employed for its characterization. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

- Process for the preparation of 2-cyanoimidazole compounds.

- Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs. European Journal of Medicinal Chemistry.

- Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry.

- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of Organic Chemistry.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.

- Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts. RSC Advances.

- Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. Chemos GmbH&Co.KG.

- Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. Marine Drugs.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry.

- The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw.

- In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Antiviral Research.

- Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Journal of Medicinal Chemistry.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry.

- SAFETY D

- SAFETY D

- Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Current Medicinal Chemistry.

- Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.

Sources

- 1. Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemos.de [chemos.de]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Cyanometabolites—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to the Solubility of 2-(Cyanomethyl)-5-fluorobenzimidazole in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-(Cyanomethyl)-5-fluorobenzimidazole, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies. We will delve into the molecular factors governing the solubility of this compound and present a systematic approach to determining its solubility profile across a range of common organic solvents. This guide aims to equip the reader with the foundational knowledge and experimental framework necessary for effectively utilizing this compound in various research and development applications.

Introduction to this compound

This compound is a substituted benzimidazole derivative with the molecular formula C₉H₆FN₃ and a molecular weight of 175.16 g/mol .[][2] Its chemical structure, featuring a benzimidazole core, a cyanomethyl group, and a fluorine atom, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are pivotal in determining its behavior in different solvent environments, a critical consideration for its application in synthesis, purification, formulation, and biological screening processes. Understanding the solubility of this compound is paramount for its effective handling and for optimizing its performance in various experimental and manufacturing settings.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[3][4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

The key factors influencing the solubility of this compound include:

-

Polarity: The benzimidazole ring system, with its nitrogen atoms, and the cyanomethyl group contribute to the molecule's overall polarity. The fluorine atom also adds to the polarity due to its high electronegativity. The overall polarity of a molecule is a balance between its polar and non-polar regions.

-

Hydrogen Bonding: The N-H group in the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the cyano group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be effective in solvating this molecule.

-

Van der Waals Forces: The aromatic benzimidazole ring contributes to non-polar surface area, allowing for van der Waals interactions with non-polar solvents.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent. A solvent with a similar polarity and hydrogen bonding capacity is generally expected to be a good solvent for this compound.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of this compound in various organic solvents. The following sections outline a robust experimental workflow.

Materials and Equipment

-

This compound (purity ≥95%)

-

A selection of organic solvents (analytical grade or higher) with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a reliable technique for determining the thermodynamic solubility of a compound.[6]

Figure 1: Workflow for the equilibrium solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered sample solutions into the HPLC system and determine the concentration of the dissolved compound by interpolating from the calibration curve.

-

Predicted Solubility Profile and Discussion

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the principles of "like dissolves like".

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding and has a high polarity. |

| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |

| Acetone | Polar Aprotic | Moderate to High | Polar, but lacks hydrogen bond donating ability. |

| Acetonitrile | Polar Aprotic | Moderate | Polar nature and can accept hydrogen bonds. |

| Dichloromethane | Moderately Polar | Moderate to Low | Can interact via dipole-dipole interactions. |

| Toluene | Non-polar | Low | Primarily van der Waals interactions with the aromatic ring. |

| Hexane | Non-polar | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |

Table 1: Predicted qualitative solubility of this compound in common organic solvents.

The expected trend is that polar protic solvents will be the most effective due to their ability to engage in hydrogen bonding with the N-H and nitrogen atoms of the benzimidazole ring, as well as the cyano group. Polar aprotic solvents are also expected to be good solvents due to their polarity. Non-polar solvents are predicted to have low solvating power for this compound.

Practical Applications and Implications

The solubility data of this compound is critical for various stages of drug discovery and development:

-

Reaction Chemistry: Selecting an appropriate solvent is essential for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited in crystallization and chromatographic purification methods.

-

Formulation: For in vitro and in vivo studies, the compound often needs to be dissolved in a biocompatible solvent system.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like DMSO.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding the underlying principles of solubility and employing a systematic experimental approach, researchers can generate reliable data that is crucial for the effective utilization of this promising compound in pharmaceutical research. The proposed experimental workflow provides a solid foundation for obtaining quantitative solubility data, which will undoubtedly facilitate the advancement of research and development projects involving this compound.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Teachy. Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. Principles of Solubility and Solutions. Retrieved from [Link]

-

American Elements. 2-(Cyanomethyl)-4-fluorobenzimidazole. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Cyanomethyl)-5-fluorobenzimidazole

Abstract

2-(Cyanomethyl)-5-fluorobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecule's structure and conformation, integrating spectroscopic data, theoretical computational modeling, and established experimental protocols. We delve into the causal relationships between experimental choices and outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The functional versatility of the benzimidazole core allows it to interact with various biological targets, a characteristic that can be finely tuned by substituents at the 2- and 5-positions.[3][4][5]

The subject of this guide, this compound, incorporates two key functional groups:

-

A 5-fluoro substituent, which can enhance metabolic stability, binding affinity, and membrane permeability through favorable electronic and lipophilic effects.[6]

-

A 2-cyanomethyl group (-CH₂CN), which introduces a flexible side chain with a polar nitrile group, capable of acting as a hydrogen bond acceptor or participating in dipole-dipole interactions.

The conformational freedom of the cyanomethyl side chain is a critical determinant of the molecule's overall shape and its ability to bind effectively to a target protein.[3] Understanding this flexibility is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide will elucidate the structural and conformational landscape of this molecule through a combination of experimental techniques and computational analysis.

Molecular Structure Elucidation

The definitive structure of this compound (C₉H₆FN₃) is confirmed through a combination of synthetic protocols and spectroscopic characterization.

Synthesis Pathway

The most common and efficient synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, the synthesis proceeds via the reaction of 4-fluoro-1,2-phenylenediamine with cyanoacetic acid.

Rationale for Precursor Selection:

-

4-fluoro-1,2-phenylenediamine: This precursor provides the foundational benzimidazole core with the fluorine atom correctly positioned at the 5-position.

-

Cyanoacetic Acid: This reactant provides the cyanomethyl (-CH₂CN) moiety that will be installed at the 2-position of the benzimidazole ring.

The reaction is typically heated under acidic conditions (e.g., in polyphosphoric acid or dilute HCl) to facilitate the cyclization and dehydration, yielding the final product. Purification is achieved through recrystallization or column chromatography to ensure high purity for subsequent analysis.

Spectroscopic Characterization

Spectroscopic methods provide definitive evidence of the molecule's covalent structure and connectivity.

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Signature | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.0-7.6 ppm), Methylene protons (-CH₂-, δ ~4.0 ppm, singlet), Imidazole N-H proton (δ ~12.5 ppm, broad singlet) | Confirms the presence of the benzimidazole ring, the isolated methylene group, and the acidic N-H proton. |

| ¹³C NMR | Aromatic carbons (δ 110-145 ppm), Methylene carbon (-CH₂-, δ ~20 ppm), Nitrile carbon (-CN, δ ~117 ppm), C2-carbon (δ ~150 ppm) | Verifies the carbon skeleton, including the distinct chemical environments of the nitrile and the C2 carbon where the side chain is attached. |

| ¹⁹F NMR | A single resonance in the typical aryl-fluoride region. | Confirms the presence and chemical environment of the single fluorine atom on the benzene ring. |

| FT-IR | Sharp C≡N stretch (~2250 cm⁻¹), N-H stretch (broad, ~3100-3400 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹) | Provides functional group evidence, most notably the characteristic sharp peak for the nitrile group. |

| Mass Spec. | Molecular ion peak (M+) corresponding to the calculated molecular weight of C₉H₆FN₃. | Confirms the overall molecular formula and integrity of the compound. |

Note: Exact chemical shifts (δ) in NMR are solvent-dependent. Data presented are typical expected values.

Conformational Analysis: Integrating Experiment and Theory

The key conformational variable in this compound is the rotation around the C2-CH₂ single bond. This rotation defines the spatial orientation of the cyanomethyl group relative to the planar benzimidazole ring.

Solid-State Conformation: Insights from X-ray Crystallography

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, analysis of closely related 2-substituted benzimidazole derivatives provides authoritative insights.[7][8]

Crystal structures of similar molecules, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, show that the substituent at the 2-position is often not coplanar with the benzimidazole ring.[8] The dihedral angle is influenced by intermolecular forces within the crystal lattice, such as hydrogen bonding and π–π stacking.[7][8] In the solid state, the conformation is "locked" into a low-energy state that maximizes favorable crystal packing interactions. It is highly probable that in a crystal of this compound, the cyanomethyl group would be twisted out of the plane of the benzimidazole ring.

Solution and Gas-Phase Conformation: Computational Modeling

To understand the molecule's behavior in a biological context (i.e., in solution), computational chemistry is an indispensable tool.[3][9] Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries, energies, and other electronic properties.[3]

A computational workflow for analyzing the conformation involves:

-

Model Building: Constructing the 3D structure of the molecule in silico.

-

Potential Energy Surface (PES) Scan: Systematically rotating the C2-C(methylene) bond (the τ dihedral angle) and calculating the relative energy at each step. This maps out the energy landscape of the rotation.

-

Geometry Optimization: Identifying the minima (stable conformers) and transition states (rotational barriers) on the PES and optimizing their geometries to find the precise bond lengths and angles.

The results of such a scan typically reveal two low-energy conformers and the energy barriers separating them.

Caption: Logical relationship between stable conformers and transition states.

Analysis of Computational Results:

-

Stable Conformers: The lowest energy conformations are predicted to be those where the cyanomethyl group is staggered relative to the benzimidazole ring (dihedral angle τ ≈ ±60°). This minimizes steric hindrance between the hydrogen atoms of the methylene group and the atoms of the ring.

-

Rotational Barriers: The highest energy conformations (transition states) occur when the cyanomethyl group is eclipsed with the ring (τ = 0° or 180°). The energy difference between the stable conformers and the transition states represents the rotational barrier. For a small group like cyanomethyl, this barrier is expected to be low, allowing for rapid interconversion between conformers at room temperature.

This dynamic equilibrium means that in solution, the molecule is not static but exists as a population of rapidly interconverting conformers. When binding to a protein, the molecule can adopt the specific conformation required to fit into the binding pocket, a concept known as "conformational selection."

Experimental & Computational Protocols

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, step-by-step methodologies for the characterization and analysis of this compound.

Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and cyanoacetic acid (1.1 eq).

-

Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst (approx. 10x the weight of the diamine).

-

Heating: Heat the mixture to 130-140 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The high temperature is required to overcome the activation energy for the condensation and cyclization reaction. PPA is an excellent dehydrating agent, driving the reaction to completion.

-

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until a precipitate forms.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running NMR and Mass Spectrometry, which should match the data in Table 1.

-

Protocol: Computational Conformational Analysis

Caption: Workflow for computational conformational analysis using DFT.

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

PES Scan: Perform a relaxed PES scan. Define the dihedral angle between a ring atom (e.g., N1), the C2 carbon, the methylene carbon, and the nitrile nitrogen (N1-C2-CH₂-CN) as the reaction coordinate. Scan this angle from 0° to 360° in steps of 10-15°. Use a computationally efficient DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Causality: A relaxed scan, where all other geometric parameters are optimized at each step, provides a more accurate energy profile than a rigid scan.

-

-

Optimization of Stationary Points: From the PES scan, identify the approximate angles for the energy minima. Use these geometries as starting points for full geometry optimizations using a more robust basis set (e.g., B3LYP/6-311++G(d,p)) to obtain precise structures and energies.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure.

-

Self-Validation: A true energy minimum (a stable conformer) will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the rotational motion.

-

-

Analysis: Tabulate the relative energies, key bond lengths, and the defining dihedral angles of the stable conformers.

Implications for Drug Development

The conformational flexibility of the 2-cyanomethyl group has direct implications for SAR.[10][11][12]

-

Binding Affinity: The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding. A rigid molecule in the wrong conformation will pay a high energetic penalty to bind.

-

Selectivity: Different receptor subtypes may have subtly different topographies. The conformational profile of a ligand can be exploited to achieve selective binding to one subtype over another.[10]

-

Rational Design: Understanding the preferred conformations allows medicinal chemists to design more rigid analogues that "lock" the molecule in its bioactive conformation. This can lead to improved potency and reduced off-target effects.

Conclusion

The molecular structure of this compound is well-defined by its chemical synthesis and spectroscopic signature. Its conformational landscape is characterized by the flexible rotation of the 2-cyanomethyl side chain. While the solid-state conformation is dictated by crystal packing forces, computational modeling reveals a dynamic equilibrium between two low-energy staggered conformers in solution. This inherent flexibility is a key feature that governs its interaction with biological targets. The integrated experimental and theoretical approach detailed in this guide provides a robust framework for understanding this molecule and serves as a foundational methodology for the rational design of novel benzimidazole-based therapeutics.

References

-

U. H. Z. et al. (1979). Conformation of nucleosides: circular dichroism study on the syn-anti conformational equilibrium of 2-substituted benzimidazole nucleosides. Proc Natl Acad Sci U S A, 76(2), 553-6. Available at: [Link]

-

Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2019). MDPI. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(21), 7356. Available at: [Link]

-

Zhang, N.-N., et al. (2022). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. Journal of Molecular Modeling, 28(5), 123. Available at: [Link]

-

Zhou, C., et al. (2016). Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(11), 2670-2674. Available at: [Link]

-

Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. (2019). National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. (n.d.). Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Available at: [Link]

-

Demir, B., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2022). MDPI. Available at: [Link]

-

Kumar, S. M., et al. (2017). Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate. IUCrData, 2(2). Available at: [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). National Institutes of Health (NIH). Available at: [Link]

-

2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Uppsala University Publications. Available at: [Link]

-

DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. Available at: [Link]

-

2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2022). Bioorganic & Medicinal Chemistry, 67, 116829. Available at: [Link]

-

Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. Available at: [Link]

-

Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. (n.d.). ResearchGate. Available at: [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2021). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

discovery and history of 2-(Cyanomethyl)-5-fluorobenzimidazole

An In-Depth Technical Guide to 2-(Cyanomethyl)-5-fluorobenzimidazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry. While the specific discovery and history of this compound are not extensively documented in dedicated public literature, this guide synthesizes available information on related benzimidazole compounds to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. The incorporation of a fluorine atom and a cyanomethyl group into the benzimidazole scaffold suggests potentially enhanced pharmacokinetic properties and diverse therapeutic applications, including antiviral, antitumor, and antifungal activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the scientific context and experimental considerations for this promising molecule.

Introduction: The Significance of Fluorinated Benzimidazoles in Drug Discovery

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antihistaminic properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. In the context of benzimidazoles, fluorination has been shown to improve pharmacokinetic properties compared to their non-fluorinated analogs.[3] This makes fluorinated benzimidazoles, such as this compound, particularly attractive for the development of novel therapeutics.

Synthesis of this compound

A likely precursor for the synthesis is 4-fluoro-1,2-phenylenediamine, which would be reacted with a suitable two-carbon building block bearing a cyano group, such as ethyl cyanoacetate or malononitrile, under acidic or high-temperature conditions.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Generalized)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent, such as ethanol or a mixture of water and acid (e.g., dilute HCl).

-

Reagent Addition: Add an equimolar amount of ethyl cyanoacetate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems. Based on available data for this compound, the following properties are noted:

| Property | Value | Source |

| IUPAC Name | 2-(5-fluoro-1H-benzimidazol-2-yl)acetonitrile | [] |

| Molecular Formula | C9H6FN3 | [] |

| Molecular Weight | 175.16 g/mol | [] |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CC#N | [] |

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activity of this compound are limited in the public domain, the broader class of benzimidazole derivatives exhibits a wide range of pharmacological effects. The presence of the cyanomethyl group at the 2-position and the fluorine atom at the 5-position suggests that this compound could be a potent bioactive agent.

-

Antiviral Activity: Fluorobenzimidazole analogs have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein, demonstrating broad-genotype activity.[3] The improved pharmacokinetic properties of fluorinated benzimidazoles make them promising candidates for next-generation antiviral therapies.[3]

-

Antitumor Activity: Numerous benzimidazole derivatives have been investigated for their anticancer properties.[1][5][6] Some have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[6] The cytotoxic activity of benzimidazole derivatives has been observed against various cancer cell lines, including leukemia, lung carcinoma, and breast cancer.[5]

-

Antifungal Activity: Benzimidazole derivatives have also shown good inhibitory activity against various fungi, such as Botrytis cinerea and Sclerotinia sclerotiorum.[7]

Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized:

-

Inhibition of Viral Proteins: As seen with HCV, fluorobenzimidazoles can act as direct inhibitors of viral nonstructural proteins, such as NS5A, which are essential for viral replication.[3]

-

Disruption of Nucleic Acid Synthesis: Some benzimidazole hydrazone derivatives have been found to preferentially inhibit RNA and DNA synthesis in cancer cells by targeting enzymes like PRPP-amido transferase and IMP dehydrogenase.[5]

-

Topoisomerase Inhibition: Certain benzimidazole-5-carboxylic acid derivatives act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[6]

Potential Cellular Targets and Pathways

Caption: Hypothesized mechanisms of action for this compound.

Conclusion and Future Perspectives

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features, including the privileged benzimidazole core, a fluorine substituent for enhanced pharmacokinetics, and a reactive cyanomethyl group, suggest a high potential for potent and diverse biological activities.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanism of action. Further exploration of structure-activity relationships by modifying the cyanomethyl and fluoro-substituents could lead to the discovery of even more potent and selective drug candidates. The development of derivatives of this compound could pave the way for new treatments for viral infections, cancer, and fungal diseases.

References

- Discovery of fluorobenzimidazole HCV NS5A inhibitors. PubMed.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PubMed.

- Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived

- CAS 115201-20-2 this compound. BOC Sciences.

- Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed.

- Different Potential Biological Activities of Benzimidazole Derivatives.

Sources

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of fluorobenzimidazole HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Cyanomethyl)-5-fluorobenzimidazole: In-Depth Analysis and Data Interpretation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyanomethyl)-5-fluorobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The incorporation of a cyanomethyl group at the 2-position and a fluorine atom at the 5-position can modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases.

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the spectra of its constituent analogs, we will build a detailed, predictive picture of the target molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are derived from the analysis of 2-(cyanomethyl)benzimidazole and 5-fluorobenzimidazole.

Experimental & Predicted NMR Data

The following tables summarize the reported NMR data for the analog compounds and the predicted data for this compound. All predicted shifts are referenced to Tetramethylsilane (TMS).

Table 1: ¹H NMR Data (Predicted for this compound in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 (NH) | ~12.9 | broad singlet | - | The acidic proton of the imidazole ring. Its chemical shift is sensitive to concentration and temperature. |

| H-4 | ~7.75 | dd | J(H,F) ≈ 4.5, J(H,H) ≈ 8.8 | The fluorine at C-5 will cause a doublet of doublets splitting pattern. The ortho coupling to H-6 and a smaller coupling to the fluorine. |

| H-6 | ~7.20 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 | This proton will be a doublet of doublet of doublets due to coupling with H-4, H-7, and the fluorine at C-5. |

| H-7 | ~7.50 | dd | J(H,F) ≈ 2.5, J(H,H) ≈ 2.5 | This proton will appear as a doublet of doublets due to coupling with H-6 and a smaller coupling to the fluorine at C-5. |

| -CH₂-CN | ~4.10 | s | - | The methylene protons adjacent to the benzimidazole ring and the cyano group are expected to be a singlet. |

Table 2: ¹³C NMR Data (Predicted for this compound in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150 | The carbon of the imidazole ring attached to the cyanomethyl group. |

| C-3a | ~135 (d, J(C,F) ≈ 10 Hz) | A quaternary carbon, its chemical shift will be influenced by the adjacent fluorine atom, resulting in a doublet. |

| C-4 | ~111 (d, J(C,F) ≈ 25 Hz) | This carbon is ortho to the fluorine and will show a large coupling constant. |

| C-5 | ~159 (d, J(C,F) ≈ 240 Hz) | The carbon directly attached to the fluorine will exhibit a very large one-bond C-F coupling constant and will be significantly downfield. |

| C-6 | ~116 (d, J(C,F) ≈ 25 Hz) | This carbon is ortho to the fluorine and will show a large coupling constant. |

| C-7a | ~138 (d, J(C,F) ≈ 12 Hz) | A quaternary carbon, its chemical shift will be influenced by the adjacent fluorine atom, resulting in a doublet. |

| -CH₂-CN | ~20 | The methylene carbon of the cyanomethyl group. |

| -CN | ~117 | The carbon of the nitrile group. |

Causality Behind Experimental Choices in NMR

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzimidazole derivatives due to its excellent solubilizing power for these often sparingly soluble compounds. It also allows for the observation of the exchangeable N-H proton.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are typically sufficient. However, for detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable to confirm the assignments.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (imidazole) | 3300-3100 | Medium, Broad | Stretching |

| C-H (aromatic) | 3100-3000 | Medium | Stretching |

| C≡N (nitrile) | 2260-2240 | Medium to Strong | Stretching |

| C=N (imidazole) | 1630-1610 | Medium | Stretching |

| C=C (aromatic) | 1600-1450 | Medium | Stretching |

| C-F (aromatic) | 1250-1100 | Strong | Stretching |

| C-H (methylene) | 2960-2850 | Medium | Stretching |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3300-3100 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The presence of the cyanomethyl group will be confirmed by a sharp, medium to strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the strong C-F stretching vibration, which is a key indicator of the fluorine substitution.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]+• | 175.06 | Molecular ion |

| [M-HCN]+ | 148.05 | Loss of hydrogen cyanide from the cyanomethyl group |

| [M-CH₂CN]+ | 134.05 | Loss of the cyanomethyl radical |

Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. The molecular ion ([M]+•) at m/z 175 would be readily observed. A characteristic fragmentation would be the loss of the cyanomethyl radical to give a stable benzimidazolyl cation at m/z 134. Another likely fragmentation is the loss of hydrogen cyanide (HCN) from the cyanomethyl group, leading to a fragment ion at m/z 148.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula determination, high-resolution mass spectrometry is essential. The exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value.

-

Calculated Exact Mass for C₉H₇FN₃ ([M+H]⁺): 176.0675

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the known spectral data of its structural analogs, we have constructed a detailed and scientifically grounded expectation of its NMR, IR, and MS characteristics. This information is intended to serve as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds. The experimental protocols and workflows described herein represent standard, best-practice approaches in analytical chemistry.

References

-

Spectroscopic data for 2-(cyanomethyl)benzimidazole can be found in various chemical databases such as PubChem (CID 20455).[1]

-

NMR data for 5-fluorobenzimidazole has been reported in the supporting information of chemical publications.[2]

- General principles of NMR, IR, and MS interpretation are based on established textbook knowledge and spectroscopic theory.

Sources

A Technical Guide to Quantum Chemical Calculations for 2-(Cyanomethyl)-5-fluorobenzimidazole: A Drug Discovery Perspective

Abstract: This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 2-(Cyanomethyl)-5-fluorobenzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and understanding their fundamental properties at a quantum level is paramount for rational drug design.[1][2][3] We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to explore the molecule's optimized geometry, vibrational frequencies, electronic landscape, and reactivity predictors. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of novel therapeutics.[4][5][6]

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][7][8] The specific derivative, this compound, incorporates key functional groups—a cyanomethyl group for potential hydrogen bonding and metabolic modulation, and a fluorine atom, a common bioisostere for hydrogen that can significantly alter physicochemical properties like lipophilicity and metabolic stability.

To rationally design more potent and selective drug candidates based on this scaffold, we must move beyond traditional trial-and-error synthesis. Computational chemistry provides a powerful lens to predict molecular behavior and guide synthetic efforts.[6][9] Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, allow us to model molecular structures, energies, and properties with high accuracy, offering insights that are often difficult or impossible to obtain through experimentation alone.[10]